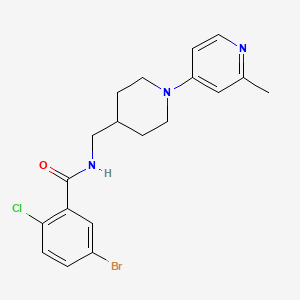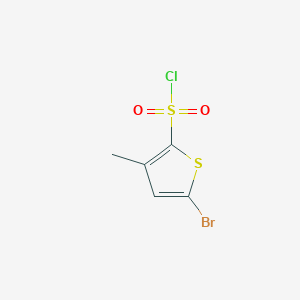![molecular formula C18H22BrN3 B2976287 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline CAS No. 1871163-99-3](/img/structure/B2976287.png)
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline” is a chemical compound with the molecular formula C18H22BrN3. It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzylpiperazine group attached to a bromoaniline group . The InChI code for this compound is 1S/C18H22BrN3/c19-17-7-6-16 (18 (20)12-17)14-22-10-8-21 (9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 360.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Potential Applications in Medicinal Chemistry
A series of compounds, including those with structures similar to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline, have been synthesized and explored for their potential medicinal applications. For instance, benzimidazoles containing piperazine or morpholine skeletons have been designed and synthesized, demonstrating significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their utility in managing oxidative stress and related metabolic disorders (Özil, Parlak, & Baltaş, 2018). This highlights the role of structurally similar compounds in synthesizing new therapeutic agents.
Role in Central Nervous System Receptor Affinity
Another study describes the novel synthesis of (1-Benzylpiperazin-2-yl)methanols, which were transformed into ligands for central nervous system receptors. Specifically, one derivative demonstrated promising interaction with σ1-receptors, indicating the potential for developing new drugs targeting the CNS (Beduerftig, Weigl, & Wünsch, 2001). This research signifies the importance of benzylpiperazine derivatives in discovering novel treatments for neurological conditions.
Mecanismo De Acción
Target of Action
The compound contains a benzylpiperazine moiety, which is a common structural feature in many pharmaceuticals. Benzylpiperazine derivatives have been reported to interact with various targets, including serotonin and dopamine receptors .
Biochemical Pathways
Modulation of serotonin and dopamine receptors can influence numerous biochemical pathways related to mood, appetite, sleep, and other physiological processes .
Pharmacokinetics
Many benzylpiperazine derivatives are known to be well absorbed and metabolized by the liver .
Result of Action
Modulation of serotonin and dopamine receptors can have wide-ranging effects on mood, behavior, and physiology .
Análisis Bioquímico
Biochemical Properties
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline has been found to interact with carbonic anhydrase (CA), a metalloenzyme expressed in higher vertebrates including humans . The inhibitory potential of this compound against human CAI and CAII was evaluated .
Molecular Mechanism
Molecular docking studies of this compound with CAII showed this compound fits nicely in the active site of CAII and it interacts with the zinc ion (Zn2+) along with three histidine residues in the active site .
Metabolic Pathways
Given its interaction with carbonic anhydrases, it could potentially influence pathways involving these enzymes .
Propiedades
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3/c19-17-7-6-16(18(20)12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMAXTRHGDZETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)
![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)


![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)
![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)

![N-[(3-Methylsulfonylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2976220.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)

![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)